molecular formula C6H12ClNO4 B3254217 Aspartic acid, 1-ethyl ester, hydrochloride (9CI) CAS No. 23358-61-4

Aspartic acid, 1-ethyl ester, hydrochloride (9CI)

Cat. No.: B3254217
CAS No.: 23358-61-4
M. Wt: 197.62 g/mol
InChI Key: MOIPKZVDIKNASQ-UHFFFAOYSA-N
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Description

Significance of Amino Acid Derivatives in Organic and Biochemical Sciences

Amino acid derivatives are foundational to biochemistry and molecular biology, serving as the building blocks of proteins, complex signaling molecules, and metabolic intermediates. amerigoscientific.com The modification of amino acids through chemical reactions such as phosphorylation, methylation, and acetylation significantly alters their properties and functions, playing a crucial role in cellular signaling and regulation. amerigoscientific.com In the realm of synthetic chemistry, these derivatives are indispensable. For instance, in peptide synthesis, protecting groups are temporarily attached to the reactive side chains and the alpha-amino group of amino acids to prevent unwanted side reactions during the formation of the peptide bond. peptide.com

Amino acid esters represent a significant class of these derivatives. The esterification of the carboxylic acid group is a common strategy to protect it during chemical synthesis. pearson.comacs.org Beyond their role as protected intermediates, amino acid esters are utilized as prodrugs to enhance the solubility and stability of pharmaceuticals. acs.org Some have also been investigated for their potential antiviral properties. wisdomlib.org The hydrochloride salt form of these esters is frequently prepared to improve their stability and handling, allowing them to be stored as crystalline solids.

Overview of Aspartic Acid as a Fundamental Building Block

Aspartic acid, abbreviated as Asp or D, is an α-amino acid that is integral to the biosynthesis of proteins. wikipedia.org The L-isomer of aspartic acid is one of the 22 proteinogenic amino acids, which are the fundamental constituents of proteins. wikipedia.org It is classified as a non-essential amino acid in humans, as it can be synthesized by the body and is not required to be obtained directly from the diet. wikipedia.org

Structurally, aspartic acid is distinguished by its acidic side chain, which contains a second carboxylic acid group. wikipedia.orgvedantu.com This feature classifies it as an acidic amino acid. At a neutral physiological pH, this side chain is typically deprotonated, resulting in a negatively charged aspartate ion. wikipedia.orgrusselllab.org This negative charge influences the structure and function of proteins. In aqueous environments, aspartate residues are often located on the protein surface and can form ionic bonds, known as salt bridges, with positively charged amino acid residues, which contributes to the stability of the protein's three-dimensional structure. russelllab.org Beyond its structural role in proteins, aspartic acid is also a key metabolite in the urea (B33335) cycle and gluconeogenesis, and it serves as a precursor for the synthesis of other amino acids. wikipedia.orgvedantu.com Furthermore, the D-enantiomer, D-aspartic acid, functions as a neurotransmitter. wikipedia.orgnews-medical.net

Contextualizing Aspartic Acid, 1-Ethyl Ester, Hydrochloride within Amino Acid Chemistry Research

Aspartic acid, 1-ethyl ester, hydrochloride is a specific derivative of aspartic acid where the carboxylic acid group at the 1-position (the α-carboxyl group) is converted to an ethyl ester, and the molecule is stabilized as a hydrochloride salt. This compound, and others like it, are primarily of interest within the field of peptide chemistry. The esterification of one or both of the carboxylic acid groups in aspartic acid is a critical step in preparing it for use in peptide synthesis. peptide.comgoogle.com

The hydrochloride salt form enhances the stability and crystallinity of the amino acid ester, making it easier to handle and store as a laboratory chemical. The synthesis of such esters is typically achieved by reacting aspartic acid with the corresponding alcohol (in this case, ethanol) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas. jchps.comprepchem.com Similar derivatives, such as the diethyl and dimethyl esters of aspartic acid, are also used as intermediates in the synthesis of more complex molecules for pharmaceutical and agricultural applications. prepchem.comchemimpex.comorgsyn.org

Data Tables

Physicochemical Properties of L-Aspartic Acid

PropertyValue
Chemical Formula C₄H₇NO₄ vedantu.com
Molar Mass 133.10 g/mol chemicalbook.com
Appearance White crystalline powder chemicalbook.com
Solubility in Water (25°C) 0.5 g/100 mL chemicalbook.com
Isoelectric Point (pI) 2.77 chemicalbook.com
pKa (α-COOH) ~2.1
pKa (β-COOH) 3.9 chemicalbook.com
pKa (α-NH₃⁺) ~9.8
Decomposition Temperature 270 °C chemicalbook.com

Aspartic Acid Derivatives in Research

Compound NameMolecular FormulaMolecular Weight ( g/mol )Primary Application in Research
L-Aspartic acid diethyl ester hydrochloride C₈H₁₆ClNO₄225.67 nih.govIntermediate in pharmaceutical and agrochemical synthesis. chemimpex.com
L-Aspartic acid, bis(1,1-dimethylethyl) ester, hydrochloride C₁₂H₂₄ClNO₄281.77 nih.govUsed in peptide synthesis with tert-butyl protecting groups. peptide.com
L-Aspartic acid dimethyl ester hydrochloride C₆H₁₂ClNO₄197.62 prepchem.comIntermediate for preparing N-protected aspartic acid derivatives. prepchem.comorgsyn.org
Fmoc-L-Asp(OtBu)-OH C₂₃H₂₅NO₆411.45A standard building block in Fmoc-based solid-phase peptide synthesis. iris-biotech.desigmaaldrich.com

Synthetic Pathways to Aspartic Acid 1-Ethyl Ester Hydrochloride: A Detailed Examination

The synthesis of Aspartic acid, 1-ethyl ester, hydrochloride, a key intermediate in various chemical and pharmaceutical applications, is achieved through several distinct methodologies. These approaches range from direct acid-catalyzed reactions to more complex strategies involving the use of protecting groups to ensure regioselectivity and preserve stereochemical integrity. This article explores the primary synthetic routes, focusing on the underlying chemical principles and the optimization of reaction conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-ethoxy-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-2-11-6(10)4(7)3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIPKZVDIKNASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23358-61-4
Record name Aspartic acid, 1-ethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23358-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Reaction Chemistry and Mechanistic Investigations of Aspartic Acid, 1 Ethyl Ester, Hydrochloride

Hydrolysis Kinetics and Mechanisms of the Ester Linkage

The ester linkage in aspartic acid, 1-ethyl ester is susceptible to hydrolysis, a reaction that cleaves the ester to yield aspartic acid and ethanol. The rate and mechanism of this process are highly dependent on the pH of the medium, with catalysis occurring under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. chemistrysteps.com This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.comyoutube.com

The pH-rate profile for the hydrolysis of aspartic acid esters demonstrates that the reaction occurs predominantly through intermolecular pathways involving water and hydroxide ions. nih.gov

Table 1: Key Steps in Ester Hydrolysis Mechanisms

Catalyst Step 1 Step 2 Step 3 Final Products Reversibility
Acid (H₃O⁺) Protonation of carbonyl oxygen Nucleophilic attack by water Elimination of alcohol Carboxylic acid + Alcohol Reversible chemistrysteps.com

| Base (OH⁻) | Nucleophilic attack by hydroxide | Elimination of alkoxide | Deprotonation of carboxylic acid | Carboxylate salt + Alcohol | Irreversible chemistrysteps.com |

Reactions of the Protonated Amine Group (Salt Form)

The presence of the amino group as a hydrochloride salt significantly influences the compound's reactivity. The protonated α-amino group, [NH₃]⁺, is non-nucleophilic and acts as a protecting group, preventing unwanted side reactions at the nitrogen atom, such as self-condensation or acylation under certain conditions.

Under mass spectrometry conditions, specifically with collision-induced dissociation (CID), protonated amino acids and their esters exhibit characteristic fragmentation patterns. For protonated aspartic acid, a primary fragmentation pathway involves the elimination of water and carbon monoxide, leading to the formation of a fragment ion at m/z 88.03914. nih.govresearchgate.netnih.gov Another observed pathway is the loss of a water molecule to form a fragment ion. researchgate.netnih.gov These fragmentation reactions provide insights into the intrinsic stability and reactivity of the protonated molecule in the gas phase.

Nucleophilic Reactions at the Amino Functionality

To engage the amino group in nucleophilic reactions, it must first be deprotonated, typically by the addition of a non-nucleophilic base. The resulting free amine is a potent nucleophile, capable of participating in a variety of bond-forming reactions.

The free α-amino group of aspartic acid 1-ethyl ester readily undergoes acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form N-acyl derivatives. libretexts.org These reactions are typically performed in the presence of a base to neutralize the acid byproduct (e.g., HCl) and to maintain the amino group in its nucleophilic, deprotonated state.

A notable method for N-acetylation involves the use of triethyl orthoacetate (TEOA). This reagent can achieve concurrent esterification and N-acetylation of amino acids. nih.gov When reacting with an amino acid ester hydrochloride, TEOA can facilitate N-acetylation, particularly at elevated temperatures (e.g., in refluxing toluene), to yield the N-acetyl ethyl ester derivative in good yields. nih.gov The mechanism is proposed to proceed through an imidate ester intermediate. nih.gov

Table 2: Common Acylating Agents for Amino Esters

Acylating Agent Byproduct Typical Conditions
Acid Chloride (R-COCl) HCl Base (e.g., pyridine, triethylamine)
Acid Anhydride ((R-CO)₂O) Carboxylic Acid (R-COOH) Base or neutral, sometimes heated

The formation of an amide (peptide) bond is one of the most significant reactions of amino acid esters. Aspartic acid, 1-ethyl ester, hydrochloride is a common component in peptide synthesis, where it can serve as the C-terminal residue or be incorporated within a peptide chain. The process requires the activation of the carboxylic acid of a second, N-protected amino acid, which is then coupled with the deprotonated α-amino group of the aspartic acid ester. youtube.comrsc.org

A critical side reaction in syntheses involving aspartic acid derivatives is the formation of an aspartimide intermediate. peptide.comresearchgate.net This occurs through the intramolecular cyclization of the aspartic acid residue, which can be catalyzed by both acidic and basic conditions. researchgate.netnih.gov The succinimide (B58015) ring can then be opened by nucleophiles, including the amine of another amino acid or piperidine (B6355638) (used for Fmoc deprotection), leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptide isomers, as well as potential racemization. researchgate.netresearchgate.net The propensity for aspartimide formation is sequence-dependent and is particularly high in Asp-Gly, Asp-Ala, and Asp-Ser sequences. peptide.com Careful selection of protecting groups for the side-chain carboxyl, coupling reagents, and reaction conditions is essential to minimize this side reaction. epo.org

Reactivity of the Free Carboxylic Acid Group in the 1-Ethyl Ester

The free β-carboxylic acid group of aspartic acid, 1-ethyl ester exhibits its own characteristic reactivity. It can be esterified or converted into an amide, but its most significant reaction in the context of peptide chemistry is intramolecular cyclization.

Under acidic conditions, the side-chain carboxylic acid can facilitate the formation of a succinimide derivative through nucleophilic attack by the backbone amide nitrogen. mdpi.comrsc.org This reaction proceeds through a tetrahedral intermediate. mdpi.comresearchgate.net The rate of this cyclization is pH-dependent, being relatively fast at a pH close to the pKa of the aspartic acid side chain. rsc.org The formation of the succinimide intermediate is a key step in the non-enzymatic degradation and isomerization of aspartic acid residues in proteins and peptides. iaea.org The succinimide can subsequently hydrolyze to yield a mixture of the normal α-linked aspartyl residue and the isomeric β-linked isoaspartyl residue. rsc.org

This reactivity allows for the modification of the side chain. For instance, after selective deprotection of a side-chain ester in a protected peptide, the resulting free carboxylic acid can be coupled with alcohols, amines, or thiols to introduce various modifications. nih.gov

Thermal Decomposition and Elimination Reaction Pathways

When subjected to high temperatures, amino acids and their derivatives undergo thermal decomposition. Studies on the pyrolysis of aspartic acid show that it decomposes at a well-defined temperature. nih.gov The primary volatile products are water and ammonia, with no significant evolution of carbon dioxide. nih.gov The decomposition is an endothermic process that results in the formation of a solid residue rich in peptide bonds, indicating that condensation reactions occur. nih.gov

The pyrolysis of aliphatic amino acids can also proceed via decarboxylation and condensation reactions. nasa.gov For amino acid ester hydrochlorides, gas-phase elimination reactions are possible. researchgate.net The specific pathways for aspartic acid, 1-ethyl ester, hydrochloride would likely involve initial loss of HCl, followed by complex reactions including intermolecular condensation to form diketopiperazines or linear peptides, intramolecular cyclization to form pyroglutamic acid derivatives, and fragmentation involving decarboxylation and deamination. libretexts.orgresearchgate.net The heating of samples can cause reactions with other chemicals present, potentially altering the decomposition products observed. nasa.gov

Table 3: Compound Names

Compound Name
Acetic acid
Acetic anhydride
Aspartic acid
Aspartic acid, 1-ethyl ester, hydrochloride (9CI)
Dicyclohexylcarbodiimide (DCC)
Diisopropylethylamine (DIEA)
Ethanol
Ethyl acetate
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
9-Fluorenylmethyloxycarbonyl (Fmoc)
1-Hydroxybenzotriazole (HOBt)
Phenylalanine
Piperidine
Proline
Pyridine
Sodium hydroxide
Triethyl orthoacetate (TEOA)
Triethylamine

Gas-Phase Elimination Kinetics and Mechanisms of Amino Acid Ester Hydrochlorides

The gas-phase elimination reactions of amino acid ester hydrochlorides are complex processes that are influenced by temperature and the inherent structure of the amino acid. Research into the kinetics of these reactions provides valuable insights into their underlying mechanisms.

Generally, the thermal decomposition of amino acid ethyl ester hydrochlorides in the gas phase is proposed to initiate with the dissociation of the hydrochloride salt into the free amino acid ethyl ester and hydrogen chloride (HCl). This is then followed by the pyrolytic elimination of the ester.

A general mechanism for the gas-phase elimination of α-amino acid ethyl ester hydrochlorides can be summarized as follows:

Initial Decomposition : The hydrochloride salt undergoes a preliminary decomposition at high temperatures to yield the corresponding free amino acid ethyl ester and HCl.

Pyrolytic Elimination : The free ester then undergoes an elimination reaction. For esters with a β-hydrogen on the alkyl group, this often proceeds through a cyclic transition state.

Decarboxylation : The resulting α-amino acid intermediate is often unstable under these conditions and readily undergoes decarboxylation to produce carbon dioxide and the corresponding amine.

The reaction kinetics for N-benzylglycine ethyl ester were determined over a temperature range of 386.4–426.7 °C, and the Arrhenius equation describing the variation of the rate coefficients with temperature was established. researchgate.net Theoretical calculations for this compound suggest a molecular mechanism involving a concerted, nonsynchronous six-membered cyclic transition state. researchgate.net It is plausible that Aspartic acid, 1-ethyl ester, hydrochloride follows a similar mechanistic pathway, although the presence of the additional carboxylic acid group in aspartic acid may influence the reaction kinetics and the stability of the intermediates.

Further research focusing specifically on the gas-phase elimination kinetics of Aspartic acid, 1-ethyl ester, hydrochloride would be necessary to determine its precise rate constants and activation parameters.

Identification of Volatile Byproducts from Degradation

The identification of volatile byproducts from the degradation of Aspartic acid, 1-ethyl ester, hydrochloride is essential for a complete understanding of its thermal decomposition profile. While a detailed analysis of the volatile products for this specific mono-ester hydrochloride is not extensively documented, information from related compounds and the parent amino acid provides significant clues.

The thermal decomposition of the parent amino acid, aspartic acid, has been shown to produce polysuccinimide and water. This indicates that the aspartic acid backbone is susceptible to cyclization and dehydration reactions at elevated temperatures.

For the closely related compound, L-Aspartic acid diethyl ester hydrochloride, the hazardous decomposition products have been identified as:

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Nitrogen oxides (NOx)

Hydrogen chloride (HCl)

It is highly probable that the thermal degradation of Aspartic acid, 1-ethyl ester, hydrochloride would generate a similar array of volatile byproducts. The presence of carbon monoxide and carbon dioxide suggests the breakdown of the carboxylic acid and ester functionalities. Nitrogen oxides would originate from the amino group, and hydrogen chloride would be released from the hydrochloride salt.

Studies on the pyrolysis of various amino acid esters have also identified a range of other potential volatile compounds, although the specific products are highly dependent on the structure of the amino acid and the reaction conditions. These can include aldehydes, ketones, and other small organic molecules resulting from fragmentation of the parent molecule. For example, the pyrolysis of aliphatic α-amino acids is known to proceed mainly through decarboxylation and condensation reactions.

A comprehensive analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) would be required to definitively identify and quantify the full spectrum of volatile byproducts from the degradation of Aspartic acid, 1-ethyl ester, hydrochloride.

Applications of Aspartic Acid, 1 Ethyl Ester, Hydrochloride As a Chemical Research Intermediate

Role in Peptide Synthesis and Peptide Mimetic Development

In the realm of peptide chemistry, the selective protection of carboxylic acid groups is crucial to direct amide bond formation. Aspartic acid, with its two carboxylic acid moieties (α and β), presents a unique challenge. The mono-esterification at the α-position, as seen in aspartic acid, 1-ethyl ester, provides a strategic advantage. The ethyl ester group serves as a protecting group for the α-carboxyl group, allowing the β-carboxyl group to be available for coupling reactions or other modifications.

A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, an undesirable side reaction that can occur under both acidic and basic conditions. This intramolecular cyclization can lead to the formation of β-aspartyl peptides, which are isomeric impurities. The choice of protecting groups for the side chain of aspartic acid is therefore critical in minimizing this side reaction. While various protecting groups have been developed for Fmoc-based solid-phase peptide synthesis (SPPS), the use of simple alkyl esters like the 1-ethyl ester in solution-phase synthesis requires careful control of reaction conditions to mitigate aspartimide formation.

Furthermore, aspartic acid and its derivatives are key components in the design of peptide mimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. Aspartic acid, 1-ethyl ester, hydrochloride can serve as a starting material for the synthesis of such mimetics, where the amino acid scaffold is modified to create novel structures with therapeutic potential.

Utilization in Complex Organic Synthesis

The trifunctional nature of aspartic acid, 1-ethyl ester, hydrochloride makes it a valuable chiral building block in complex organic synthesis, providing a scaffold for the introduction of stereochemistry and diverse functional groups.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Amino acids are attractive starting materials for the synthesis of azaheterocycles due to their inherent chirality and functionality. nih.govfrontiersin.org Aspartic acid, 1-ethyl ester, hydrochloride can be utilized as a precursor for various heterocyclic systems. For instance, the amino group and the two carboxylic acid functionalities (one as an ester) can participate in cyclization reactions to form lactams, piperidones, and other nitrogen-containing ring systems. nih.govresearchgate.netacs.org

For example, the synthesis of substituted piperidones, which are prevalent in many biologically active alkaloids and drug candidates, can be envisioned starting from aspartic acid derivatives. researchgate.net The ester and carboxylic acid groups can be manipulated to form the cyclic backbone, while the amino group provides a handle for further functionalization.

The design and synthesis of enzyme inhibitors are central to drug discovery. Aspartic acid and its analogs are known to be key components of inhibitors for various enzymes, including proteases and peptidases.

One notable class of enzymes for which inhibitors have been developed from amino acid precursors are Angiotensin-Converting Enzyme (ACE) inhibitors, used in the treatment of hypertension. scielo.brscite.airesearchgate.netnih.govresearchgate.net While many syntheses of ACE inhibitors like Enalapril involve derivatives of alanine and proline, the fundamental principles of using amino acid esters as building blocks are well-established. Aspartic acid, 1-ethyl ester, hydrochloride could potentially be used to synthesize novel ACE inhibitors or inhibitors of other dipeptidyl carboxypeptidases.

Another important target is Glutamate (B1630785) Carboxypeptidase II (GCPII), an enzyme implicated in neuronal damage and prostate cancer. researchgate.netjhu.edunih.govavcr.czembopress.org Inhibitors of GCPII are often glutamate-aspartate heterodimers or their mimetics. The synthesis of potent GCPII inhibitors often involves derivatives of glutamic and aspartic acid, highlighting the potential of aspartic acid, 1-ethyl ester, hydrochloride as a starting material for novel inhibitor scaffolds.

Natural products are a rich source of inspiration for the development of new therapeutic agents. The "chiral pool" approach, which utilizes readily available chiral molecules from nature as starting materials, is a powerful strategy in the asymmetric synthesis of complex natural products and their analogs. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

L-aspartic acid and its derivatives, including the 1-ethyl ester, are valuable components of the chiral pool. They provide a stereochemically defined scaffold that can be elaborated into more complex structures. The synthesis of analogs of natural products allows for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties. The use of aspartic acid, 1-ethyl ester, hydrochloride can facilitate the introduction of specific side chains and functionalities while retaining the core chiral integrity of the amino acid.

Development of Amino Acid-Based Conjugates and Materials

The biocompatibility and biodegradability of amino acids make them attractive building blocks for the development of novel materials and conjugates with applications in various fields, including drug delivery and consumer products.

Amino acid-based surfactants are a class of surface-active agents that have gained significant attention due to their mildness, low toxicity, and good biodegradability. researchgate.netresearchgate.netchalmers.se These surfactants can be synthesized by attaching a hydrophobic alkyl chain to the amino or carboxyl group of an amino acid.

In the case of aspartic acid, 1-ethyl ester, hydrochloride, the free amino group can be acylated with a long-chain fatty acid chloride or ester to produce N-acyl aspartic acid alpha-ethyl ester surfactants. These surfactants possess two hydrophilic groups (the free β-carboxyl group and the ester carbonyl) and a hydrophobic tail, giving them interesting solution properties.

The solution properties of these surfactants, such as their critical micelle concentration (CMC) and the surface tension at the CMC, are dependent on the length of the alkyl chain, the pH of the solution, and the temperature. researchgate.netnih.govdntb.gov.uaacs.orgnih.govalfa-chemistry.comresearchgate.netuva.nlresearchgate.netnih.govresearchgate.netnih.gov The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles, and it is a key parameter for determining the efficiency of a surfactant. The surface tension at the CMC indicates the effectiveness of the surfactant in reducing the surface tension of water.

Below are illustrative tables of how the properties of N-acyl aspartate-based surfactants might be presented, based on general knowledge of amino acid surfactants. The specific values for surfactants derived from the 1-ethyl ester would require dedicated experimental measurement.

Table 1: Illustrative Critical Micelle Concentration (CMC) of N-Acyl Aspartic Acid Alpha-Ethyl Ester Surfactants

Alkyl Chain Length pH Temperature (°C) CMC (mmol/L)
C12 (Lauroyl) 7.0 25 Value
C14 (Myristoyl) 7.0 25 Value
C16 (Palmitoyl) 7.0 25 Value
C12 (Lauroyl) 9.0 25 Value

***Note:** These are placeholder values. Actual CMC is dependent on experimental conditions.*

Table 2: Illustrative Surface Tension at CMC of N-Acyl Aspartic Acid Alpha-Ethyl Ester Surfactants

Alkyl Chain Length pH Temperature (°C) Surface Tension at CMC (mN/m)
C12 (Lauroyl) 7.0 25 Value
C14 (Myristoyl) 7.0 25 Value
C16 (Palmitoyl) 7.0 25 Value
C12 (Lauroyl) 9.0 25 Value

***Note:** These are placeholder values. Actual surface tension is dependent on experimental conditions.*

Incorporation into Biodegradable Polymers for Research Applications

Aspartic acid and its derivatives are key monomers in the synthesis of biodegradable polyamides and polyesters, which are valued in biomedical research for applications like drug delivery and tissue engineering. semanticscholar.org The ethyl ester form of aspartic acid is particularly useful as a starting material for creating specific polymer structures. By modifying the carboxylic acid groups, researchers can control the polymerization process and the properties of the resulting material.

Two notable examples of polymers synthesized from aspartic acid ethyl esters are poly(α-ethyl β-aspartate) and β-poly-α-ethyl-L-aspartate.

Enzymatic Synthesis of Poly(α-ethyl β-aspartate): In one innovative approach, the diester, diethyl L-aspartate, serves as the monomer for enzymatic polymerization. nih.gov A modified hydrolase enzyme from Pedobacter sp., which typically breaks down poly(aspartate), was found to catalyze the synthesis of poly(α-ethyl β-aspartate) in an organic solvent. nih.gov The modification of the enzyme with poly(ethylene glycol) (PEG) was crucial to improve its dispersibility in the non-aqueous environment, enabling the polymerization to proceed where the native enzyme was inactive. nih.gov Analysis confirmed that the resulting polymer consisted exclusively of β-amide linkages, demonstrating the high specificity of the enzymatic approach. nih.gov

Synthesis of β-Poly-α-ethyl-L-aspartate: A more traditional chemical synthesis route involves the polymerization of N-carboxy-α-ethyl-L-aspartate. cdnsciencepub.com This monomer, a cyclic N-carboxyanhydride (NCA) derivative of the aspartic acid monoethyl ester, is polymerized to form the corresponding polypeptide, β-poly-α-ethyl-L-aspartate. cdnsciencepub.com This method allows for the creation of polyamides with defined stereochemistry and linkage, which is critical for studying properties like biodegradability and biocompatibility.

The research into these polymerization methods provides pathways to novel biodegradable materials with tailored properties for advanced research applications.

Polymer SynthesizedMonomer UsedSynthesis MethodKey Finding
Poly(α-ethyl β-aspartate)Diethyl L-aspartateEnzymatic polymerization with PEG-modified PAA hydrolase-1Enzyme modification enabled polymerization in organic solvent, yielding a polymer with specific β-amide linkages. nih.gov
β-Poly-α-ethyl-L-aspartateN-carboxy-α-ethyl-L-aspartateChemical polymerization of the N-carboxyanhydride (NCA)A defined polypeptide structure can be created through the polymerization of the corresponding cyclic monomer. cdnsciencepub.com

Probes for Biochemical Mechanism Studies (in vitro)

In vitro studies are essential for elucidating the fundamental mechanisms of biochemical pathways. Aspartic acid, 1-ethyl ester, hydrochloride, and related ester derivatives serve as valuable tools in these investigations, primarily by acting as modified substrates or inhibitors for enzymes or by enabling the study of metabolic fluxes in controlled cellular environments.

Substrates or Inhibitors in Enzymatic Pathways (e.g., Aspartate Kinase Studies)

Aspartate kinase is a critical enzyme that catalyzes the first step in the biosynthesis of the aspartate family of amino acids (methionine, lysine, and threonine). wikipedia.org The natural substrate for this enzyme is L-aspartic acid. wikipedia.org While the direct use of Aspartic acid, 1-ethyl ester, hydrochloride as a substrate or inhibitor for aspartate kinase is not prominently documented, the broader class of amino acid esters has been shown to interact with enzymes in several ways.

Enzyme Inhibition: Research has demonstrated that ethyl esters of various amino acids can inhibit the growth of microorganisms by acting as inhibitors of key enzymes. researchgate.net For example, studies on Euglena and Astasia found that amino acid esters could inhibit aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis. researchgate.net This principle suggests that esterification of the carboxyl group of aspartic acid could potentially modulate its interaction with the active sites of enzymes that normally bind L-aspartate, possibly leading to competitive inhibition.

Alternative Enzyme Substrates: While not a substrate for its primary metabolic enzyme, aspartic acid esters can serve as substrates for other types of enzymes in synthetic contexts. As noted previously, diethyl L-aspartate is a substrate for a modified hydrolase used in the enzymatic synthesis of a biodegradable polymer. nih.gov This demonstrates that an esterified form of aspartic acid can be recognized and transformed by an enzyme's active site. Furthermore, other ester derivatives, such as diazoacetyl norleucine methyl ester, have been used as active site-directed affinity labels to react with and identify the catalytic aspartic acid residues in aspartic proteases. researchgate.net

Enzyme ClassRole of Amino Acid EsterSpecific ExampleReference
Aminoacyl-tRNA SynthetasesInhibitorEthyl esters of various amino acids researchgate.net
HydrolasesSubstrateDiethyl L-aspartate nih.gov
Aspartic ProteasesActive-site Directed LabelDiazoacetyl norleucine methyl ester researchgate.net

Investigation of Amino Acid Metabolism in Model Systems

Studying amino acid metabolism in vitro often requires delivering specific metabolites into cells to observe their effects. The cell membrane can be impermeable to charged molecules like amino acids, posing a challenge for such research. Esterification of the carboxylic acid groups neutralizes the negative charge, making the molecule more lipophilic and enhancing its ability to diffuse across the cell membrane. Once inside the cell, endogenous esterase enzymes can hydrolyze the ester, releasing the native amino acid to participate in metabolic pathways. nih.gov

Probing Glutamine Dependency: A direct example of this strategy involves the use of aspartate dimethyl ester. In a study of cancer cell metabolism, researchers used aspartate dimethyl ester to increase the intracellular concentration of aspartate in glutamine-dependent cell lines. biorxiv.org This allowed them to test the hypothesis that higher availability of cytosolic aspartate could be sufficient to bypass the cells' dependence on extracellular glutamine, providing a powerful tool to investigate the metabolic flexibility of cancer cells. biorxiv.org

Tracing Metabolic Pathways in vivo: A related and powerful technique uses esterified molecules coupled with hyperpolarization to trace metabolic activity in real-time. In one study, hyperpolarized 1-¹³C diethyl succinate was administered to mice to monitor the Krebs tricarboxylic acid (TCA) cycle. nih.gov Succinate is a key intermediate in the TCA cycle and is structurally similar to aspartate. Upon entering the metabolic pathway, the labeled carbon from diethyl succinate was traced into downstream metabolites, including malate, fumarate, and notably, aspartate. nih.gov This work showcases how a cell-permeable diethyl ester can be used as a sophisticated probe to visualize central carbon metabolism and amino acid biosynthesis in vivo.

These studies highlight the utility of esterified derivatives like Aspartic acid, 1-ethyl ester, hydrochloride as research intermediates for probing the intricate workings of amino acid metabolism in various biological model systems.

Analytical Methodologies for Characterizing Aspartic Acid, 1 Ethyl Ester, Hydrochloride

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a particular analytical technique. For amino acid esters like Aspartic acid, 1-ethyl ester, derivatization is essential to improve volatility for gas chromatography or to introduce a chromophore or fluorophore for enhanced detection in liquid chromatography.

Butanolic-HCl derivatization is a robust method for the analysis of amino acids and their esters using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS). geneseo.eduddtjournal.com This process, known as butylation, involves heating the sample with 3N hydrochloric acid in n-butanol. geneseo.edunih.gov The primary purpose of this esterification is to improve the ionization efficiency and chromatographic separation of the analyte. geneseo.eduresearchgate.net The addition of the butyl ester group enhances the hydrophobicity of the molecule, which can improve its retention in reversed-phase chromatography. researchgate.net

This technique allows for the sensitive and precise quantitative analysis of amino acids from small sample volumes. geneseo.edu The resulting butyl esters of amino acids can be effectively separated using techniques like ion-pair reversed-phase chromatography before being detected by a triple quadrupole mass spectrometer. geneseo.edu The derivatization with butanolic-HCl is advantageous as it can be applied to a class of compounds, enabling the simultaneous analysis of various amino acids and other metabolites in a single run. ddtjournal.comnih.gov

Table 1: Overview of Butanolic-HCl Derivatization

ParameterDescription
Reagent 3N Hydrochloric Acid in n-Butanol. geneseo.edu
Reaction Esterification of carboxylic acid groups.
Purpose To improve ionization efficiency and chromatographic separation. geneseo.eduresearchgate.net
Coupled Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). geneseo.edu
Advantages Enhances sensitivity and precision; enables high-throughput analysis. geneseo.edunih.gov

Chloroformate reagents, such as ethyl chloroformate (ECF) and 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely used for the derivatization of amino acids for analysis by both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). science.govcreative-proteomics.comcore.ac.uk A key advantage of ECF derivatization is that the reaction can proceed in an aqueous medium, which simplifies sample preparation by eliminating the need for a complete drying step. core.ac.ukcore.ac.uk

The protocol typically involves a two-step reaction. Initially, ECF is added to the sample in a mixture of water, ethanol, and pyridine. core.ac.uknih.gov After this first reaction, the pH is adjusted to alkaline (pH 9-10) with sodium hydroxide (B78521), and a second addition of ECF is made. core.ac.uknih.gov The resulting derivatives are more hydrophobic and can be extracted from the aqueous phase using a solvent like chloroform (B151607). nih.gov This process effectively derivatizes both the amino and carboxylic acid groups, making the analyte suitable for GC-MS analysis. nih.gov The derivatives formed are generally stable, and the method demonstrates good linearity and repeatability. creative-proteomics.comcore.ac.uk

Table 2: Typical Ethyl Chloroformate (ECF) Derivatization Protocol

StepProcedurePurpose
1 Add a water/ethanol/pyridine mixture to the sample, followed by ECF. core.ac.uknih.govInitial derivatization of the amino group.
2 Adjust the aqueous layer to pH 9-10 with NaOH. core.ac.uknih.govOptimizes conditions for the second reaction step.
3 Add a second aliquot of ECF. nih.govEnsures complete derivatization.
4 Extract the derivatives with chloroform or n-hexane. core.ac.uknih.govIsolates the derivatized analyte from the aqueous matrix.

Trimethylsilylation (TMS) is one of the most common derivatization techniques used in metabolomics to prepare samples for GC-MS analysis. researchgate.netnih.gov This method increases the volatility and thermal stability of non-volatile compounds like amino acids by replacing active hydrogens in functional groups (-OH, -COOH, -NH2) with a trimethylsilyl (B98337) group. core.ac.uktcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). core.ac.uktcichemicals.com

The derivatization process must be carried out under anhydrous conditions, as the reagents and the resulting TMS derivatives are sensitive to moisture. researchgate.net The reaction typically involves heating the dried sample with the silylating reagent. tcichemicals.com While highly effective, silylation can sometimes yield multiple derivative products for a single analyte, which can complicate data analysis. researchgate.net To address issues of derivative instability and improve throughput, fully automated TMS derivatization protocols have been developed using robotic autosamplers, which enhance reproducibility and accuracy. nih.gov

For HPLC analysis, where volatility is not a concern, pre-column derivatization is employed to attach a molecule (a tag) that has strong ultraviolet (UV) absorbance or fluorescence, thereby enhancing detection sensitivity. creative-proteomics.comactascientific.com Amino acids and their esters often lack a strong native chromophore, making them difficult to detect at low concentrations. axionlabs.com

Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines. creative-proteomics.comactascientific.commdpi.com The reaction with FMOC-Cl is rapid, and the resulting derivatives are highly fluorescent and stable. creative-proteomics.comresearchgate.net The derivatization is performed before the sample is injected into the HPLC system. actascientific.com This process can be automated using modern HPLC autosamplers, which can be programmed to mix the sample with the derivatizing reagents in a precise and repeatable manner, significantly improving reproducibility and reducing manual labor. axionlabs.com

Table 3: Comparison of Common Pre-Column Derivatization Reagents for HPLC

ReagentAbbreviationReacts WithDetection MethodKey Features
o-phthalaldehydeOPAPrimary amines. mdpi.comFluorescence. axionlabs.comFast reaction; requires a thiol co-reagent. actascientific.com
9-fluorenylmethyl chloroformateFMOC-ClPrimary & Secondary amines. actascientific.comFluorescence, UV. creative-proteomics.comForms highly stable and fluorescent derivatives. creative-proteomics.comresearchgate.net
PhenylisothiocyanatePITCPrimary & Secondary amines.UV (254 nm). academicjournals.orgOfficial method in the European Pharmacopoeia. academicjournals.org

Spectroscopic Approaches for Structural Elucidation in Research

Spectroscopy is a fundamental tool for determining the molecular structure of chemical compounds. Techniques like Nuclear Magnetic Resonance (NMR) provide detailed information about the atomic arrangement, connectivity, and chemical environment within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules like Aspartic acid, 1-ethyl ester, hydrochloride. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the exact connectivity of atoms. researchgate.net

For Aspartic acid, 1-ethyl ester, hydrochloride, a ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The ethyl ester group would show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. The protons on the aspartic acid backbone (the α-CH and β-CH₂) would appear as multiplets. A ¹³C NMR spectrum would similarly show distinct signals for each carbon atom.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity.

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular structure.

Solid-state NMR has also been used to study related compounds, such as aspartic acid hydrochloride, providing insights into the local chemical environment through analysis of quadrupolar and chemical shift tensors. researchgate.net

Table 4: Predicted ¹H NMR Signals for Aspartic Acid, 1-Ethyl Ester

Proton GroupPredicted Chemical Shift (ppm) (approx.)Predicted MultiplicityCoupling Protons
Ethyl -CH₃~1.2-1.3Triplet (t)Ester -CH₂-
Backbone β-CH₂~2.8-3.0Multiplet (m)Backbone α-CH
Backbone α-CH~4.0-4.2Multiplet (m)Backbone β-CH₂
Ester -CH₂-~4.1-4.3Quartet (q)Ethyl -CH₃

(Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of Aspartic acid, 1-ethyl ester, hydrochloride will exhibit characteristic absorption bands corresponding to its distinct structural features: the amine hydrochloride, the carboxylic acid, and the ethyl ester.

The presence of the primary amine hydrochloride is typically confirmed by broad absorptions in the 2500-3000 cm⁻¹ region, resulting from the N-H stretching vibrations of the R-NH₃⁺ group. The carboxylic acid group gives rise to a very broad O-H stretching band, often overlapping with C-H stretching bands, in the 2500-3300 cm⁻¹ range. A strong carbonyl (C=O) stretching band from the carboxylic acid is expected around 1700-1725 cm⁻¹. derpharmachemica.com

The ethyl ester functional group introduces its own signature peaks. A strong carbonyl (C=O) stretching absorption for the ester is expected at a higher frequency than the carboxylic acid, typically in the range of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester group will appear in the 1000-1300 cm⁻¹ region. In studies of the parent L-aspartic acid, characteristic bands for the NH₃⁺ group (asymmetrical bending) and combined NH₃⁺ rocking modes have been observed. pmf.unsa.ba The spectrum is often characterized by broad vibrational bands, which can be influenced by intermolecular hydrogen bonding. derpharmachemica.compmf.unsa.ba

Table 1: Characteristic IR Absorption Bands for Aspartic Acid, 1-Ethyl Ester, Hydrochloride

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine Hydrochloride (R-NH₃⁺) N-H Stretch 2500 - 3000 (broad)
Carboxylic Acid (COOH) O-H Stretch 2500 - 3300 (very broad)
Carboxylic Acid (COOH) C=O Stretch 1700 - 1725
Ethyl Ester (COOCH₂CH₃) C=O Stretch 1735 - 1750
Ethyl Ester (COOCH₂CH₃) C-O Stretch 1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of Aspartic acid, 1-ethyl ester, hydrochloride through analysis of its fragmentation patterns. The molecular weight of the parent compound, L-aspartic acid, is 133.1027 g/mol . nist.gov The addition of an ethyl group and a hydrochloride molecule results in a higher molecular weight for the title compound.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and subsequently fragment in a predictable manner. The analysis of these fragments provides a fingerprint that helps to confirm the compound's structure. Common fragmentation pathways for amino acid esters include the neutral loss of the alcohol moiety, decarboxylation, and cleavage of the amino acid side chain.

For Aspartic acid, 1-ethyl ester, hydrochloride, key fragmentation events would include:

Loss of HCl: A neutral loss of 36.5 Da.

Loss of the ethoxy group (-OCH₂CH₃): A loss of 45 Da.

Loss of the entire ester group (-COOCH₂CH₃): A loss of 73 Da.

Decarboxylation: Loss of CO₂ (44 Da) from the free carboxylic acid.

Studies on the parent aspartic acid and its isomer, isoaspartic acid, have identified diagnostic ions that can help differentiate between related structures. nih.gov For instance, the formation of specific y-ions and b+H₂O ions can be indicative of the aspartic acid backbone. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for Aspartic Acid, 1-Ethyl Ester

Fragment Ion Description Predicted m/z
[M]+ Molecular Ion (Free Base) 161.07
[M - C₂H₅O]+ Loss of ethoxy radical 116.05
[M - COOC₂H₅]+ Loss of ethoxycarbonyl radical 88.04
[M - H₂O]+ Loss of water 143.06

Note: m/z values are for the free base (C₆H₁₁NO₄) and may vary based on ionization mode.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are paramount for separating Aspartic acid, 1-ethyl ester, hydrochloride from impurities and for performing precise quantitative analysis. Both gas and liquid chromatography are employed, each with specific sample preparation requirements.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like aspartic acid and its esters are not inherently volatile due to their polar nature and the presence of charged groups. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. culturalheritage.orgresearchgate.net

A common and rapid derivatization procedure involves the reaction of the amino acid with ethyl chloroformate (ECF) in an aqueous medium. culturalheritage.orgnih.gov This reaction targets the amine and carboxylic acid functional groups, forming N-ethoxycarbonyl ethyl esters. culturalheritage.orgresearchgate.net The resulting derivative is sufficiently volatile for GC analysis. The analysis is typically performed using a capillary column, such as one with a cyanopropyl or wax-based stationary phase (e.g., HP-INNOWAX), coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. culturalheritage.orgresearchgate.net This derivatization and analysis can often be completed in under 20 minutes. culturalheritage.orgresearchgate.net

Table 3: Typical GC Method for Derivatized Amino Acids

Parameter Description
Derivatization Reagent Ethyl Chloroformate (ECF)
Derivative Formed N-ethoxycarbonyl ethyl ester
Column Type Capillary column (e.g., HP-INNOWAX, OV-1701)
Injection Mode Split injection
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost method for assessing the purity and conducting quantitative analysis of Aspartic acid, 1-ethyl ester, hydrochloride. It is widely used for quality control, as evidenced by supplier specifications indicating purities of ≥ 98% as determined by HPLC. chemimpex.com HPLC offers versatility in separating polar, non-volatile compounds without the need for derivatization.

Various HPLC modes can be employed, including reversed-phase, ion-exchange, and chiral chromatography. sielc.com

Reversed-Phase HPLC: This is a common approach, often using C18 columns. The mobile phase typically consists of an aqueous buffer (e.g., with formic acid or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsigmaaldrich.com

Mixed-Mode HPLC: Columns that combine reversed-phase and ion-exchange characteristics can be used to achieve separation of highly polar amino acids and related impurities. sielc.com

Chiral HPLC: To separate the L- and D-enantiomers of aspartic acid derivatives, specialized chiral columns (e.g., Astec® CHIROBIOTIC® T) are necessary. sigmaaldrich.com This is crucial for applications where stereochemical purity is critical.

Detection is commonly achieved using an ultraviolet (UV) detector, typically at a low wavelength around 200-210 nm, as amino acids lack a strong chromophore. sigmaaldrich.com For analytes without a UV chromophore or for universal detection, a Charged Aerosol Detector (CAD) can be used in conjunction with UV detection to quantify impurities. thermofisher.com

Table 4: Example HPLC Conditions for Aspartic Acid Analysis

Parameter Condition 1: Chiral Separation sigmaaldrich.com Condition 2: Impurity Analysis thermofisher.com
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm Reversed-phase with embedded amide moieties
Mobile Phase Water:Methanol:Formic Acid (30:70:0.02) Isocratic: 7 mM perfluoropentanoic acid (PFPA) and 4 mM trifluoroacetic acid (TFA) in water
Flow Rate 1.0 mL/min Not specified
Column Temp. 25 °C Not specified

| Detector | UV at 205 nm | UV and Charged Aerosol Detector (CAD) |

Advanced Topics and Future Research Directions in Aspartic Acid, 1 Ethyl Ester, Hydrochloride Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of amino acid esters, including aspartic acid, 1-ethyl ester, hydrochloride, has traditionally relied on methods that can be resource-intensive and generate significant waste, such as the Fischer esterification using a large excess of alcohol and a strong mineral acid catalyst. acs.orgacs.org Modern research is focused on developing more environmentally benign and efficient "green" synthetic routes.

Key green chemistry strategies include:

Catalyst Development: Moving away from corrosive mineral acids like HCl and H₂SO₄, researchers are exploring solid acid catalysts such as zeolites and ion-exchange resins. acs.org These catalysts are often reusable, reduce corrosion issues, and simplify product purification. For instance, zeolite H-USY has been shown to effectively catalyze the salt-free esterification of α-amino acids. researchgate.net

Alternative Reagents: The use of reagents like trimethylchlorosilane (TMSCl) in methanol (B129727) offers a mild and efficient method for producing amino acid methyl ester hydrochlorides at room temperature, with the primary advantage of easy workup and high yields. mdpi.comsemanticscholar.org Adapting such systems for ethyl ester synthesis presents a promising research avenue.

Solvent Minimization and Alternative Solvents: The development of solvent-free reaction conditions or the use of greener solvents is a core principle of green chemistry. tandfonline.com For example, using dimethyl carbonate as both a reagent and a solvent can produce amino acid-based polymers in an environmentally sustainable process. nih.gov Research into similar one-pot, solvent-minimized processes for the direct synthesis of aspartic acid, 1-ethyl ester, hydrochloride is a key future direction.

Biocatalysis: Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CalB), represents a highly specific and green alternative for esterification. rsc.org These reactions can be performed in organic solvents or solvent-free systems, often under mild conditions, producing high yields with minimal byproducts. rsc.org

Table 1: Comparison of Synthetic Methods for Amino Acid Esters
MethodCatalyst/ReagentAdvantagesChallenges for Green ChemistryReferences
Fischer EsterificationExcess Alcohol, Strong Acid (e.g., HCl, H₂SO₄)Well-established, inexpensive reagentsLarge excess of reagents, corrosive conditions, significant waste generation acs.orgacs.org
Thionyl Chloride MethodThionyl Chloride (SOCl₂)High reactivityGenerates corrosive HCl and SO₂ gas, requires careful handling google.com
TMSCl MethodTrimethylchlorosilane (TMSCl) in AlcoholMild conditions, high yields, simple workupStoichiometric use of TMSCl mdpi.comsemanticscholar.org
Solid Acid CatalysisZeolites, Ion-Exchange ResinsReusable catalyst, reduced corrosion, easier purificationMay require higher temperatures or longer reaction times acs.orgresearchgate.net
Enzymatic SynthesisLipases (e.g., CalB)High specificity, mild conditions, biodegradable catalystEnzyme cost and stability can be limiting factors rsc.org

Exploration of Novel Catalytic Reactions Involving the Compound

With its multiple reactive sites, aspartic acid, 1-ethyl ester, hydrochloride is an ideal substrate for novel catalytic transformations to create complex, high-value molecules. Future research will likely focus on the selective modification of the α-carbon, the free carboxylic acid, and the primary amine.

Asymmetric Catalysis: A significant area of research involves the enantioselective functionalization of the α-carbon of amino acid esters. Chiral catalysts, including those based on transition metals or organocatalysts like chiral aldehydes, can be used to introduce new substituents with high stereocontrol. frontiersin.orgacs.org For example, chiral pyridoxal-based catalysts have been successfully used for the asymmetric α-C allylic alkylation of N-unprotected α-amino acid esters. acs.org Applying these methods to aspartic acid, 1-ethyl ester, could provide pathways to novel, stereochemically complex aspartic acid derivatives.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis that minimizes the need for pre-functionalized starting materials. Future work could explore the regioselective C-H activation of the aspartate side chain, catalyzed by transition metals like rhodium or palladium, to introduce new functional groups.

Dual Catalysis Systems: The combination of two different catalytic cycles in a single pot, such as combining transition-metal catalysis with organocatalysis, can enable transformations not possible with either catalyst alone. frontiersin.org Such systems could be designed to selectively modify both the amine and the α-carbon of aspartic acid, 1-ethyl ester, hydrochloride in a tandem reaction, rapidly increasing molecular complexity.

Design of Next-Generation Chemical Probes and Tools

The structural backbone of amino acid esters is a valuable scaffold for the design of chemical probes to study biological processes in non-clinical settings. While the compound itself is not a probe, its functional groups serve as handles for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties (e.g., photocrosslinkers).

Esterification of the carboxylic acid group in noncanonical amino acids has been shown to improve membrane permeability and cellular uptake, a principle that can be applied to the design of probes based on the aspartic acid scaffold. acs.org Future research directions include:

Enzyme Activity Probes: The free carboxylic acid of aspartic acid, 1-ethyl ester could be coupled to a fluorophore that is quenched. Subsequent enzymatic cleavage of the ethyl ester by cellular esterases would release the fluorescent signal, allowing for the detection of esterase activity within cellular models.

Probes for Studying Ion Channels: Aspartic acid is structurally related to the neurotransmitter glutamate (B1630785). By modifying the free carboxylate and amine of the ester, it may be possible to design molecular probes that can interact with and report on the activity of glutamate receptors or transporters in vitro.

Building Blocks for Peptide Probes: The compound can be used as a building block in solid-phase peptide synthesis to introduce a protected carboxylic acid side chain. researchgate.net This allows for the site-specific incorporation of a reactive handle into a peptide sequence, which can then be used for labeling or cross-linking studies.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

Amino acid esters are increasingly being used as monomers for the synthesis of functional and biodegradable polymers. mdpi.com The intersection of chemistry and materials science offers significant opportunities for utilizing aspartic acid, 1-ethyl ester, hydrochloride in the creation of advanced materials.

Poly(ester amides) (PEAs): This class of polymers combines the beneficial properties of polyesters (flexibility, degradability) and polyamides (good thermomechanical properties). nih.govacs.org Aspartic acid esters can be incorporated into the polymer backbone to create PEAs with tunable properties. The presence of the ester and amide bonds allows for hydrolytic degradation, making them promising candidates for biomedical applications like tissue engineering scaffolds. acs.orgresearchgate.net The homopolymer of L-aspartic acid, 1-ethyl ester is a known material, providing a direct route for further investigation. bldpharm.com

Functionalizable Polymers: The pendant carboxylic acid group in polymers derived from aspartic acid, 1-ethyl ester provides a reactive handle for post-polymerization modification. This allows for the attachment of various molecules to tailor the material's surface properties, such as hydrophilicity, or to immobilize bioactive compounds.

Self-Assembling Materials: By attaching hydrophobic chains to the aspartic acid ester, it is possible to create amphiphilic molecules that can self-assemble into vesicles or other nanostructures in aqueous environments. mdpi.comresearchgate.net These structures could find applications in encapsulation and controlled release systems in non-clinical contexts.

Table 2: Potential Applications in Materials Science
Material TypeRole of Aspartic Acid, 1-Ethyl EsterKey PropertiesPotential Research DirectionReferences
Poly(ester amides) (PEAs)MonomerBiodegradable, good thermomechanical properties, cytocompatibleDevelopment of copolymers with tunable degradation rates for 3D printing applications nih.govacs.org
Functional PolymersMonomer with pendant reactive groupAllows for post-synthesis modification and surface functionalizationCreating surfaces that can selectively bind proteins or other biomolecules researchgate.net
Amphiphilic Self-Assembling SystemsHydrophilic head groupFormation of vesicles, micelles, or hydrogelsInvestigation of stimuli-responsive materials that change structure with pH or temperature mdpi.comresearchgate.net

Studies on the Chemical Biology of Amino Acid Esters in Non-Clinical Contexts

The study of how small molecules interact with and modulate biological systems is a cornerstone of chemical biology. In non-clinical contexts, this involves understanding fundamental biological processes using chemical tools.

Enzyme Inhibition Studies: Amino acid esters have been shown to act as inhibitors of certain enzymes. For example, various esters can inhibit the growth of microorganisms like Euglena and Astasia by interfering with aminoacyl-tRNA synthetases. researchgate.net Investigating the inhibitory activity of aspartic acid, 1-ethyl ester, hydrochloride against a panel of enzymes, such as proteases or esterases, could reveal novel biological activities and mechanisms of action.

Prebiotic Chemistry: Research into the origins of life explores how the building blocks of life, such as amino acids and lipids, could have formed and assembled on early Earth. Simple heating of amino acids and alcohols can lead to the formation of amino acid esters, which are amphiphilic and can form membrane-like vesicles. mdpi.comresearchgate.net Studying the formation and self-assembly of aspartic acid, 1-ethyl ester under simulated prebiotic conditions could provide insights into the emergence of primitive cellular compartments.

Probing Cellular Transport: The physicochemical properties of amino acid esters, such as their charge and lipophilicity, influence how they cross biological membranes. Studies using artificial membrane systems or cell cultures could explore the transport mechanisms of aspartic acid, 1-ethyl ester, hydrochloride, providing fundamental data on how nutrient-like molecules with different functional groups are recognized and transported by cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing high-purity Aspartic acid, 1-ethyl ester, hydrochloride (9CI)?

  • Methodological Answer : Synthesis should prioritize protecting-group strategies to prevent unwanted side reactions. Ethyl esterification typically involves reacting aspartic acid with ethanol under acidic catalysis (e.g., HCl). Reflux conditions (70–80°C, 6–8 hours) are recommended, followed by purification via recrystallization or reverse-phase chromatography to remove unreacted starting materials or byproducts. Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS .

Q. Which analytical techniques are critical for verifying the structural integrity of Aspartic acid, 1-ethyl ester, hydrochloride (9CI)?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to confirm ethyl ester formation (e.g., triplet at ~1.2 ppm for CH3_3 and quartet at ~4.1 ppm for CH2_2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (e.g., theoretical vs. experimental mass with Δ < 2 ppm, as in peptide PTM validation ).
  • HPLC : Employ reverse-phase HPLC with UV detection (210–220 nm) to assess purity (>98%) and quantify residual solvents .

Advanced Research Questions

Q. How does the ethyl ester modification influence the compound’s stability in enzymatic assays involving aspartic acid proteases?

  • Methodological Answer :

  • Hydrolysis Kinetics : Compare hydrolysis rates of the ethyl ester derivative vs. free aspartic acid under physiological pH (7.4) using UV-Vis spectroscopy or LC-MS. Include control experiments with protease inhibitors (e.g., pepstatin A for aspartic proteases) to isolate non-enzymatic degradation .
  • Enzyme Binding Studies : Conduct fluorescence quenching assays or surface plasmon resonance (SPR) to evaluate affinity changes for aspartic acid proteases (e.g., HIV-1 protease). Molecular docking simulations can predict steric hindrance from the ethyl group .

Q. What experimental designs mitigate variability in metabolic studies of esterified aspartic acid derivatives?

  • Methodological Answer :

  • Within-Subject Design : Reduce inter-individual variability by testing the same model system (e.g., cell culture or animal) before and after treatment. Include a reversal period (e.g., washout phase) to confirm reversibility of effects .
  • Metabolite Tracking : Use isotopically labeled 13C^{13}C-aspartic acid derivatives and LC-MS/MS to trace hydrolysis products (e.g., free aspartic acid, ethanol) in biological matrices .

Q. How can computational modeling predict the pharmacokinetic behavior of Aspartic acid, 1-ethyl ester, hydrochloride (9CI)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solubility and membrane permeability using tools like GROMACS. Parameterize force fields with experimental logP and pKa values.
  • ADMET Prediction : Use platforms like SwissADME to estimate oral bioavailability, plasma protein binding, and CYP450 interactions. Validate predictions with in vitro Caco-2 permeability assays .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported bioactivity data for esterified amino acid derivatives?

  • Methodological Answer :

  • Source Validation : Cross-reference data with peer-reviewed studies (avoid non-academic sources like supplier databases).
  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, enzyme concentration). Use positive controls (e.g., saquinavir for HIV-1 protease inhibition) to calibrate activity measurements .

Q. What strategies resolve conflicting structural interpretations of Aspartic acid, 1-ethyl ester, hydrochloride (9CI) in mass spectrometry studies?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Confirm molecular formula using isotopic abundance ratios (e.g., 35Cl^{35}Cl/37Cl^{37}Cl) in HRMS.
  • Tandem MS (MS/MS) : Fragment ions (e.g., m/z corresponding to aspartic acid or ethyl chloride losses) validate proposed structures. Compare with synthetic standards .

Methodological Frameworks

Q. What research models are suitable for studying the role of esterified aspartic acid in peptide synthesis?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Incorporate the ethyl ester derivative as a protected intermediate. Use Fmoc/t-Bu chemistry and cleave with trifluoroacetic acid (TFA) to retain ester functionality.
  • Post-Synthetic Modification : Validate amidated or γ-carboxylated derivatives via HRMS and Edman degradation, referencing PTM characterization in conotoxins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Aspartic acid, 1-ethyl ester, hydrochloride (9CI)
Reactant of Route 2
Reactant of Route 2
Aspartic acid, 1-ethyl ester, hydrochloride (9CI)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.